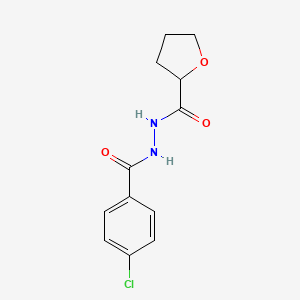![molecular formula C11H12N4O6S2 B4969800 N-[4-(aminosulfonyl)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide](/img/structure/B4969800.png)
N-[4-(aminosulfonyl)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, including the use of acids and bases in aqueous media, indicating the compound's reactivity and the potential for diverse derivatives. For instance, the reaction of N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrimidinesulfone)-N′-isonicotinoylhydrazide with various acids and bases has been explored, showcasing the effect of tautomerism on product structure and highlighting improved immunotropic activity in certain conditions (Ryzhova et al., 2010).
Molecular Structure Analysis
The study of the molecular structure of related compounds, such as 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines, through various spectroscopy techniques, supports the understanding of this compound's framework. This includes insights into its synthesis and the chemical structures of synthesized compounds, supported by NMR-spectroscopy, mass spectrometry, and elemental analysis, providing a foundation for further molecular investigations (Shvets et al., 2020).
Chemical Reactions and Properties
The compound and its analogs participate in various chemical reactions, indicating their versatile chemical properties. For example, the synthesis and study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists involve reactions that highlight its potential pharmacological applications and give insight into its chemical reactivity and properties (Ivachtchenko et al., 2010).
Physical Properties Analysis
Investigations into the physical properties of related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. For example, the synthesis of poly(amide–imide–imide)s based on a specific dicarboxylic acid indicates the importance of physical properties like solubility and thermal stability, which are relevant for potential applications of N-[4-(aminosulfonyl)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide (Yang et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability in various solvents, and susceptibility to hydrolysis or oxidation, are key to understanding the compound's utility and potential modifications. Research into related compounds, like the synthesis and antimicrobial activity of substituted tricyclic compounds, can shed light on the chemical properties that govern the reactivity and potential applications of this compound (Mittal et al., 2011).
Propriétés
IUPAC Name |
6-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O6S2/c1-6-9(10(16)14-11(17)13-6)23(20,21)15-7-2-4-8(5-3-7)22(12,18)19/h2-5,15H,1H3,(H2,12,18,19)(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGKCYRTZZYQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321348 |
Source


|
| Record name | 6-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
324068-51-1 |
Source


|
| Record name | 6-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[benzyl(methyl)amino]methyl}-4,6-diiodophenol](/img/structure/B4969724.png)
![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B4969728.png)
![9-[2-(2-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B4969730.png)
![2-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4969731.png)

![methyl 4-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}benzoate](/img/structure/B4969740.png)

![N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4969759.png)
![2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3-benzothiazole](/img/structure/B4969764.png)


![2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4969772.png)
![(5S)-5-[(benzyl{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4969788.png)
![4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4969807.png)